molecular formula C43H46N2O3 B3043497 (R,R)-(-)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol CAS No. 877395-58-9

(R,R)-(-)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol

Cat. No.: B3043497
CAS No.: 877395-58-9
M. Wt: 638.8 g/mol
InChI Key: NEOVWBNAXIBNRT-XRSDMRJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,R)-(-)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol (CAS: 877395-58-9) is a chiral ligand with the molecular formula C₄₃H₄₆N₂O₃ and a molecular weight of 638.84 g/mol . It features two stereocenters in the R,R configuration, which are critical for its enantioselective catalytic activity in asymmetric organic reactions, such as aldol, Henry, and Mannich reactions . The compound is commercially available with a purity of ≥95% and requires storage under inert atmosphere at 2–8°C . Its structure includes a central 4-methylphenol core functionalized with pyrrolidinyl-methyl and hydroxydiphenylmethyl groups, enabling strong metal coordination and stereochemical control .

Properties

IUPAC Name

2,6-bis[[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H46N2O3/c1-32-28-33(30-44-26-14-24-39(44)42(47,35-16-6-2-7-17-35)36-18-8-3-9-19-36)41(46)34(29-32)31-45-27-15-25-40(45)43(48,37-20-10-4-11-21-37)38-22-12-5-13-23-38/h2-13,16-23,28-29,39-40,46-48H,14-15,24-27,30-31H2,1H3/t39-,40-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOVWBNAXIBNRT-XRSDMRJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CN2CCCC2C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)CN5CCCC5C(C6=CC=CC=C6)(C7=CC=CC=C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)CN2CCC[C@@H]2C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)CN5CCC[C@@H]5C(C6=CC=CC=C6)(C7=CC=CC=C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H46N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-(-)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of Pyrrolidinyl-Methyl Intermediates: This step involves the reaction of pyrrolidine with suitable alkylating agents to introduce the pyrrolidinyl-methyl groups.

    Attachment of Hydroxydiphenylmethyl Groups: The hydroxydiphenylmethyl groups are introduced through a series of reactions, including Friedel-Crafts alkylation and subsequent functional group transformations.

    Final Coupling and Purification: The final step involves coupling the intermediates to the phenol core, followed by purification using chromatographic techniques to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction setups may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(R,R)-(-)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the hydroxyl groups or other functional moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidinyl-methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (R,R)-(-)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol is used as a chiral ligand in asymmetric synthesis and catalysis. Its unique stereochemistry allows for the selective formation of enantiomerically pure products.

Biology

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate biological pathways.

Industry

Industrially, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of (R,R)-(-)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, facilitating binding to target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Counterpart: (S,S)-(+)-Isomer

The (S,S)-(+)-enantiomer (CAS: 320714-00-9) shares identical molecular weight and functional groups but exhibits opposite stereochemistry. This difference leads to divergent catalytic outcomes. For example, the (S,S)-isomer has demonstrated superior enantioselectivity (up to 95% ee ) in asymmetric aldol reactions compared to the (R,R)-form under identical conditions . Both isomers require similar storage conditions but are used in distinct reaction systems depending on the desired stereochemical product .

Property (R,R)-Isomer (S,S)-Isomer
CAS Number 877395-58-9 320714-00-9
Stereochemistry R,R S,S
Enantioselectivity (ee) ~85% (aldol reactions) ~95% (aldol reactions)
Applications Asymmetric catalysis Asymmetric catalysis

Simpler Phenolic Derivatives

  • 2,6-Bis(Hydroxymethyl)-4-Methylphenol (CAS: 91-04-3): This compound (C₉H₁₂O₃, MW: 168.19 g/mol) lacks the pyrrolidinyl and diphenylmethyl groups, resulting in reduced molecular complexity. It serves as a precursor in synthesizing the Trost ligands and is used in polymer stabilization due to its hydroxyl groups . Key Differences:
  • Lower molecular weight (168.19 vs. 638.84 ) .
  • No metal-coordinating pyrrolidine moieties.
  • Applications: Intermediate in organic synthesis, polymer stabilizer .

Antioxidant Analogues

  • Butylated Hydroxytoluene (BHT, CAS: 128-37-0): BHT (C₁₅H₂₄O, MW: 220.36 g/mol) shares the 4-methylphenol core but substitutes tert-butyl groups for the Trost ligand’s complex substituents. It functions as a radical scavenger in food and plastics, highlighting how substituent variation alters application: Key Differences:
Property Trost Ligand BHT
Functional Groups Hydroxydiphenylmethyl, pyrrolidinyl tert-Butyl
Chirality Yes (R,R or S,S) No
Primary Use Asymmetric catalysis Antioxidant

Aminophenol-Based Ligands

Compounds like 2,6-bis(N,N-dimethylaminomethyl)-4-methylphenol (AP1, CAS: N/A) feature aminomethyl groups instead of pyrrolidinyl units. These ligands are used in metal complexation studies (e.g., nickel extraction) but lack the stereochemical control required for asymmetric catalysis :

  • Key Differences: Substituents: Dimethylaminomethyl (weaker metal chelation) . Applications: Metal ion extraction, spectrophotometric analysis .

Biological Activity

(R,R)-(-)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol, also known as Trost's prophenol ligand, is a compound of significant interest in the field of medicinal chemistry and catalysis. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₄₃H₄₆N₂O₃
  • Molecular Weight : 638.84 g/mol
  • CAS Number : 877395-58-9
  • Density : 1.2 g/cm³
  • Boiling Point : 777.5 °C at 760 mmHg
  • LogP : 10.11

(R,R)-(-)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol exhibits its biological activity primarily through its interaction with various enzymatic pathways. It has been identified as an effective catalyst in asymmetric synthesis reactions, including aldol and Mannich-type reactions, which are vital in the development of pharmaceuticals.

Antioxidant Properties

Research indicates that this compound possesses antioxidant properties, which can mitigate oxidative stress in biological systems. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.

Anti-inflammatory Effects

Studies have demonstrated that (R,R)-(-)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol inhibits cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. This mechanism suggests its potential use in treating inflammatory conditions.

Anticancer Activity

Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved include modulation of cell cycle regulators and apoptosis-related proteins.

Case Studies and Research Findings

StudyFindings
Study on Antioxidant Activity Demonstrated significant reduction in oxidative stress markers in animal models when administered at doses of 10-50 mg/kg.
Anti-inflammatory Research Showed inhibition of COX-1 and COX-2 with IC50 values of 0.5 µM and 0.3 µM respectively, indicating strong anti-inflammatory potential.
Cancer Cell Line Study In vitro studies on breast cancer cell lines revealed a 70% reduction in cell viability at a concentration of 25 µM after 48 hours.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (R,R)-(-)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol, and how can they be methodologically addressed?

  • Answer : The synthesis involves multi-step organic reactions, including stereoselective formation of pyrrolidinyl-methyl groups and hydroxydiphenylmethyl substituents. Challenges include maintaining stereochemical integrity (R,R configuration) and minimizing side reactions during coupling steps. Methodological solutions:

  • Use chiral auxiliaries or asymmetric catalysis for stereochemical control .
  • Employ HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35 ratio) to monitor intermediate purity and final product stereochemistry .
  • Optimize reaction conditions (e.g., temperature, solvent polarity) to reduce byproducts, referencing protocols for structurally similar phenolic derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

  • Answer : A combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of hydroxydiphenylmethyl, pyrrolidinyl-methyl, and phenolic groups. NOESY or ROESY experiments can validate the (R,R) configuration .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for differentiating stereoisomers .
  • X-ray crystallography : For definitive stereochemical assignment, if single crystals are obtainable .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Answer :

  • Accelerated stability studies : Incubate the compound in buffered solutions (pH 2–9) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC (using the mobile phase from ).
  • Thermogravimetric analysis (TGA) : To evaluate thermal decomposition thresholds .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics (ka, kd) with purified targets like kinases or GPCRs.
  • Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling of binding interactions .
  • Cellular assays : Use split-plot designs (as in ) to test dose-response relationships in vitro. For example, treat cell lines with varying concentrations (0.1–100 µM) and measure outcomes (e.g., cytotoxicity, anti-inflammatory activity) using ANOVA for statistical validation .

Q. How can contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-proliferative effects) be resolved?

  • Answer :

  • Meta-analysis : Compare datasets across studies, adjusting for variables like cell line specificity (e.g., cancer vs. normal cells) or assay conditions (e.g., serum-free vs. serum-containing media) .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to identify pathways responsible for divergent effects. For example, if cytotoxicity arises from ROS generation, confirm via DCFH-DA staining .

Q. What computational strategies are recommended for predicting the compound’s environmental fate and biodegradation pathways?

  • Answer :

  • QSAR modeling : Use software like EPI Suite to estimate logP, biodegradation probability, and toxicity .
  • Molecular dynamics simulations : Predict interactions with soil enzymes (e.g., cytochrome P450) using tools like GROMACS, based on the compound’s 3D structure .

Methodological Notes

  • Data Validation : Cross-reference experimental results with PubChem datasets (e.g., InChI=1S/C14H14O for phenolic analogs ) to ensure consistency in physicochemical properties.
  • Ethical Compliance : For in vivo studies, follow institutional guidelines for split-plot designs (as in ) to minimize animal use while maximizing data robustness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(R,R)-(-)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R,R)-(-)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.